molecular formula C18H23N3O4S2 B2765683 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1251547-65-5

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2765683
CAS No.: 1251547-65-5
M. Wt: 409.52
InChI Key: XGPSUDUAPJZQJN-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic backbone, combining a 2-oxo-1,2-dihydropyridine core with a 4-methylpiperidin-1-yl sulfonyl group at position 3 and an N-[(thiophen-2-yl)methyl]acetamide moiety. Though direct structural data for this compound are absent in the provided evidence, analogous synthesis methods (e.g., alkylation of thioacetamides with maleimides or thiopyrimidines ) suggest its preparation involves multi-step organic reactions, including sulfonylation and amidation.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-14-6-9-21(10-7-14)27(24,25)16-5-2-8-20(18(16)23)13-17(22)19-12-15-4-3-11-26-15/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPSUDUAPJZQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The pyridinone moiety is then synthesized and coupled with the piperidine-sulfonyl intermediate. Finally, the thienylmethyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Pyridine and Pyrimidine Derivatives

  • Compound 1a () : 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide
    • Key Differences : Lacks the sulfonyl group but includes a thiopyrrolopyridine core. The phenylacetamide substituent may reduce polarity compared to the thiophene-methyl group in the target compound, impacting solubility .
  • Pyridin-2-one Derivatives () : 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
    • Key Differences : Dicarbonitrile and acetylphenyl groups replace the sulfonyl and acetamide moieties, likely increasing hydrophobicity and altering metabolic stability .

Acetamide-Functionalized Heterocycles

  • 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () :
    • Key Similarities : Share the acetamide group and sulfur-containing heterocycles. The pyrimidinyl-thio group may confer similar reactivity in alkylation reactions .

Critical Analysis and Limitations

While structural parallels exist, direct pharmacological or crystallographic data for the target compound are unavailable in the provided evidence. Additionally, substituent variations (e.g., thiophene vs. phenyl groups) may significantly alter bioactivity, necessitating targeted studies.

Biological Activity

The compound 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide (CAS Number: 1251547-65-5) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a dihydropyridine core, a piperidine moiety with a sulfonyl group, and a thiophene derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4S2C_{18}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 409.5 g/mol. Its structural features include:

  • Dihydropyridine core : Known for various biological activities.
  • Piperidine ring : Often associated with neuroactive compounds.
  • Sulfonamide group : Enhances solubility and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted on multicellular spheroids demonstrated its potential to inhibit tumor growth effectively. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Compounds containing sulfonamide groups are known for their antibacterial effects, particularly against Gram-positive bacteria. Preliminary assays indicate that this compound may inhibit bacterial growth, although specific data on its spectrum of activity is still under investigation.

Enzyme Inhibition

Molecular docking studies have been performed to assess the binding affinity of this compound to various enzymes, particularly those involved in cancer progression and bacterial resistance mechanisms. These studies suggest that it may act as an inhibitor of specific kinases involved in tumor growth .

Comparative Analysis with Related Compounds

To better understand its biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylpiperidine derivativeContains piperidine; lacks thiopheneAntimicrobial
Dihydropyridine derivativesSimilar core structure; varies in substituentsCardiovascular effects
Sulfonamide derivativesContains sulfonamide; different aromatic groupsAntibacterial

The unique combination of functional groups in this compound may enhance its efficacy compared to these other compounds, particularly in targeting multiple pathways in cancer cells.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study published in 2019 identified this compound as a promising candidate through high-throughput screening against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer properties .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Screening : Preliminary antimicrobial assays showed that the compound possesses inhibitory effects against common bacterial strains, warranting further investigation into its use as an antibiotic.

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